

Benchmarking Residence Time: A Comparative Guide to RIP1 Kinase Inhibitor Kinetics

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Compound of Interest

Compound Name:	4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride
CAS No.:	1187830-90-5
Cat. No.:	B1426005

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Executive Summary: The Shift from Potency to Persistence

In the development of Receptor-Interacting Protein Kinase 1 (RIP1) inhibitors, thermodynamic potency (

or

) has historically been the primary screening metric. However, clinical attrition rates suggest that residence time (

)—the duration a drug remains bound to its target—is a superior predictor of in vivo efficacy, particularly for kinases like RIP1 that operate within high intracellular ATP concentrations (approx. 1–5 mM).

This guide analyzes the structure-kinetic relationships (SKR) of key RIP1 inhibitors. We move beyond simple affinity to examine how specific structural motifs stabilize the DLG-out inactive

conformation, driving slow dissociation rates (

) that result in "insurmountable" antagonism.

Mechanistic Framework: The DLG-out Conformation[1][2]

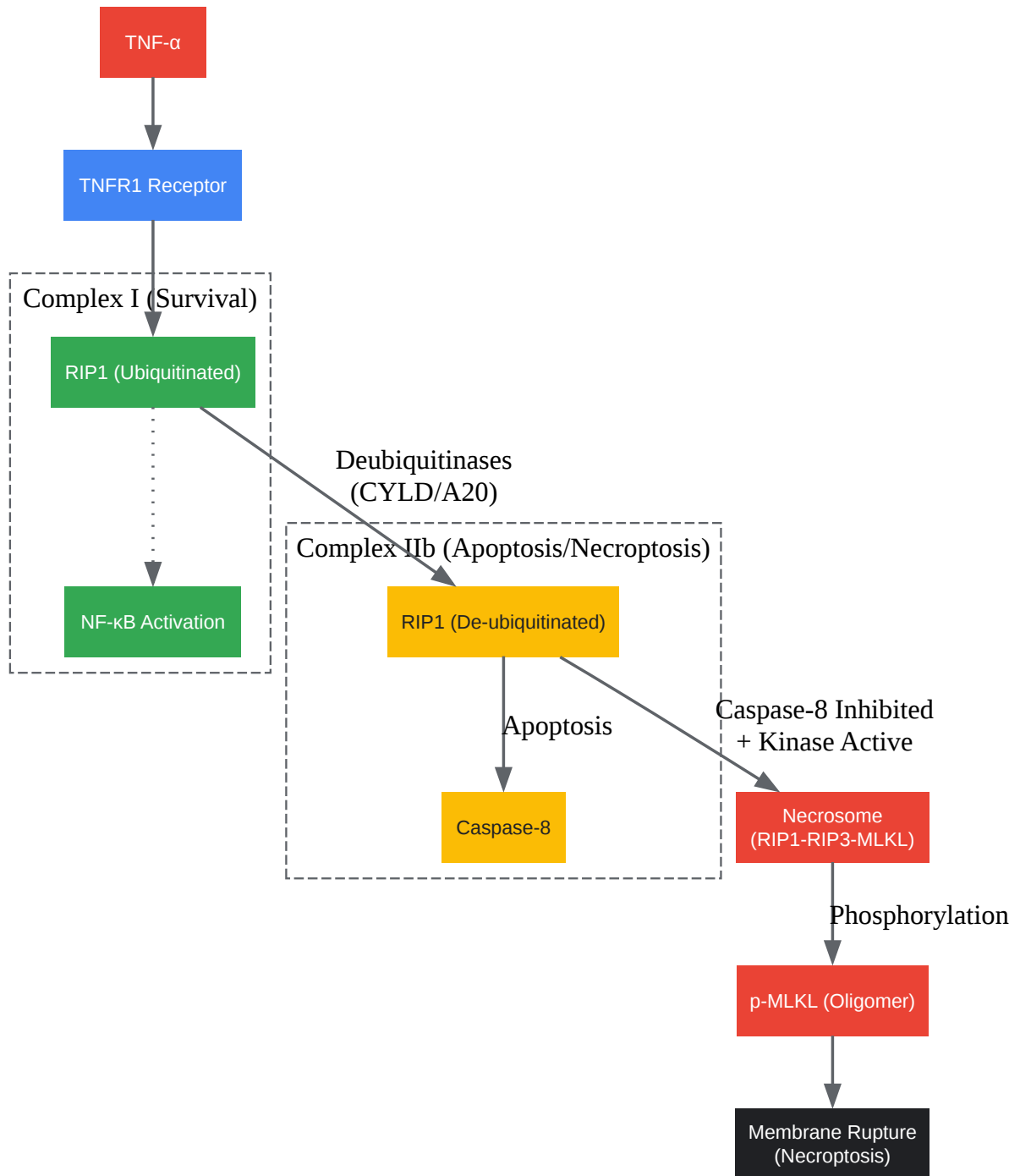
To understand the kinetics, one must understand the conformational landscape of RIP1. Unlike typical kinases with a DFG motif, RIP1 possesses a DLG (Asp-Leu-Gly) motif in its activation loop.

- Active State (DLG-in): The activation loop is mobile; the catalytic spine is intact.
- Inactive State (DLG-out): The phenylalanine (or leucine in RIP1) of the DLG motif flips, creating a unique allosteric hydrophobic back pocket.[1]

Critical Insight: The most successful clinical candidates (e.g., GSK2982772) are Type III (or Type II/III hybrid) inhibitors. They do not merely compete with ATP; they occupy this allosteric pocket, locking the kinase in the DLG-out state. The kinetic barrier to reverse this conformational change is what generates prolonged residence time.

Visualization: The Necroptosis Signaling Pathway

Understanding where RIP1 fits in the cell death machinery.



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Figure 1: The TNF-induced necroptosis pathway. RIP1 kinase activity is the critical checkpoint for the formation of the Necrosome (Complex IIb).

Comparative Analysis: Tool vs. Clinical Candidate

This section benchmarks three distinct compounds representing the evolution of RIP1 inhibitors.

A. Necrostatin-1s (The Tool)[1]

- Class: Type III Allosteric Inhibitor.[2]
- Structure: Indole-based.[3] Variants of the original Nec-1 (which had IDO off-target effects).
- Kinetic Profile:Rapid Reversible.
- Analysis: While Nec-1s is highly selective for RIP1, it exhibits a relatively fast off-rate (). In cellular assays, this requires continuous high exposure to maintain inhibition. It stabilizes the DLG-out conformation but lacks the deep hydrophobic burial required for long residence time.

B. GSK2982772 (The Clinical Standard)

- Class: Type III / Allosteric "Deep Pocket" Binder.
- Structure: Benzoxazepinone core.[2]
- Kinetic Profile:Slow Tight-Binding (min).
- Analysis: Discovered via DNA-encoded library screening, this molecule is the gold standard for SKR. It occupies the allosteric pocket adjacent to the ATP site.[2][4]
 - Structural Key: The benzoxazepinone ring is deeply buried, shielding hydrogen bonds from bulk solvent. This "hydrophobic shielding" increases the energy barrier for dissociation.

- Result: Even after the free drug is cleared from plasma, the target remains inhibited (hysteresis), allowing for once-daily (QD) or twice-daily (BID) dosing despite a moderate pharmacokinetic half-life.

C. DNL747 / SAR443060 (The CNS Contender)[5]

- Class: CNS-Penetrant Allosteric Inhibitor.
- Structure: Optimized for blood-brain barrier (BBB) penetration (lower molecular weight/PSA).
- Kinetic Profile: Tunable Reversibility.
- Analysis: DNL747 demonstrates robust target engagement in the brain. However, achieving CNS penetration often requires reducing polar surface area, which can compromise the specific H-bond networks that anchor long-residence-time binders.
- Note: DNL747 development was paused due to chronic toxicity issues, but its SKR remains a vital case study in balancing CNS penetration with kinetic durability.

Summary Data Table

Feature	Necrostatin-1s (Tool)	GSK2982772 (Clinical)	DNL747 (CNS Clinical)
Binding Mode	Allosteric (DLG-out)	Allosteric Deep Pocket	Allosteric (CNS Optimized)
(Biochem)	~10–100 nM	< 10 nM	< 20 nM
Residence Time ()	< 10 min (Fast)	~162 min (Slow)	Moderate
Selectivity	High (RIP1 > IDO)	>10,000-fold	High
Key Liability	Poor PK / Metabolic Stability	Peripheral only (No CNS)	Chronic Toxicity (Monkey)
Status	Research Use Only	Phase II (Ulcerative Colitis)	Discontinued (Repl. by DNL788)

Experimental Protocol: Measuring Residence Time via SPR

Methodology: Surface Plasmon Resonance (SPR) Instrument: Biacore 8K or T200 equivalent.

To validate the claims above, researchers must measure the dissociation rate constant (

). The residence time is calculated as

Step-by-Step Workflow

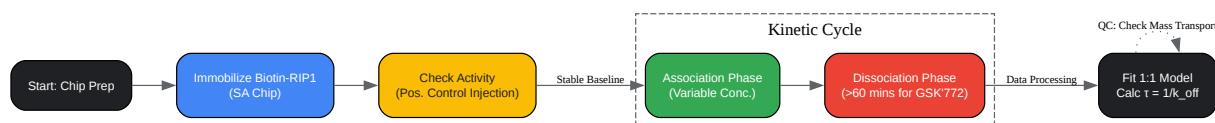
- Sensor Chip Preparation (Critical Step):
 - Choice: Series S Sensor Chip CM5 (Carboxymethylated dextran).
 - Immobilization: [5] Do not directly immobilize the kinase if possible, as random amine coupling can occlude the allosteric pocket.
 - Preferred Method: Biotinylate the RIP1 kinase domain (residues 1–327) at the N-terminus (Avi-tag) and capture on a Streptavidin (SA) or NeutrAvidin chip. This ensures a homogeneous orientation exposing the kinase cleft.
- Buffer Conditions:
 - HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).
 - Note: Add 1% DMSO to match compound stock. Crucial: Perform "Solvent Correction" cycles to account for bulk refractive index shifts caused by DMSO.
- Kinetic Injection Cycle (Single Cycle Kinetics recommended for slow off-rates):
 - Association Phase: Inject analyte (inhibitor) at 5 concentrations (e.g., 1.2, 3.7, 11, 33, 100 nM) sequentially without regeneration.
 - Flow Rate: High flow (50–100 $\mu\text{L}/\text{min}$) to eliminate Mass Transport Limitation (MTL).
Expert Tip: If the

changes with flow rate, your data is MTL-limited and invalid.

- Dissociation Phase: After the highest concentration, allow buffer flow for at least 30–60 minutes.
- Why? For compounds like GSK2982772, a standard 5-minute dissociation will yield a flat line, making calculation mathematically impossible.
- Data Analysis:
 - Fit data to a 1:1 Langmuir Binding Model.
 - Assess the K_{off} -value of the K_{on} parameter. If K_{off} is $> 10^4$ s⁻¹, the value should be treated as an estimate unless the dissociation phase is extended to several hours.

Visualization: SPR Kinetic Workflow

Logic flow for determining residence time.



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Figure 2: SPR workflow for high-affinity residence time determination. Note the extended dissociation phase requirement.

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